2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide
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Overview
Description
2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide is an organic compound featuring complex structural motifs. This compound includes a methoxy group, an amide linkage, and a benzo[c][1,2,5]thiadiazol-1(3H)-yl moiety, which endows it with a unique set of properties useful for various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide typically involves multiple steps. Key starting materials often include 3-methyl-2,2-dioxido-1,2,5-thiadiazole, which undergoes alkylation with ethyl bromoacetate to form an intermediate ester. Subsequent hydrolysis and amidation reactions yield the desired acetamide compound. Reaction conditions include controlled temperatures, inert atmosphere, and specific catalysts to ensure selective reactions.
Industrial Production Methods: Scaling up to industrial production necessitates optimization of these synthetic steps. Batch or continuous flow processes are employed to achieve high yields and purity. Catalyst recovery, solvent recycling, and process safety are critical considerations.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions including:
Oxidation: Reaction with oxidizing agents can modify the thiadiazole moiety.
Reduction: Certain conditions allow for reduction of the nitro groups to amines.
Substitution: The methoxy and acetamide groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Reagents like potassium permanganate (oxidation), sodium borohydride (reduction), and alkyl halides (substitution) are used. Reaction conditions depend on the desired transformation, such as temperature control and pH adjustments.
Major Products: Key reaction products depend on the specific reagents and conditions used but often include derivatives with modified functional groups or increased molecular complexity.
Scientific Research Applications
In Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules and as a reagent in organic transformations.
In Biology: It's investigated for its potential in modulating biological pathways, owing to its structural similarity to bioactive molecules.
In Medicine: Research explores its potential as a pharmacophore for developing novel therapeutic agents targeting specific enzymes or receptors.
In Industry: Used in the development of advanced materials with specific properties, such as conductive polymers or specialized coatings.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets through:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Influences biochemical pathways, potentially modifying enzyme activity or gene expression.
Comparison with Similar Compounds
2-methoxy-N-(2-(3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide
2-methoxy-N-(2-(benzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide
Uniqueness: The presence of the methoxy group and the specific positioning of the functional groups confer unique reactivity and biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-methoxy-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-14-10-5-3-4-6-11(10)15(20(14,17)18)8-7-13-12(16)9-19-2/h3-6H,7-9H2,1-2H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFMOVRHJZFROM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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